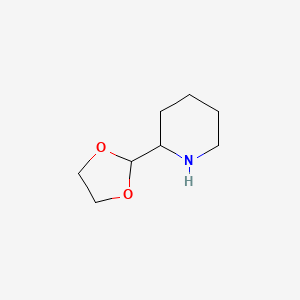

2-(1,3-Dioxolan-2-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFXTYRJIBZVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860224-64-2 | |

| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Construction of Complex Heterocyclic Scaffolds

The ability to construct intricate molecular architectures is a cornerstone of modern drug discovery and materials science. 2-(1,3-Dioxolan-2-yl)piperidine serves as a versatile starting material for the synthesis of a variety of complex heterocyclic scaffolds. The piperidine (B6355638) nitrogen can act as a nucleophile, while the masked aldehyde functionality of the dioxolane ring provides a site for subsequent carbon-carbon or carbon-heteroatom bond formation.

For instance, the piperidine moiety can be incorporated into larger ring systems through reactions such as intramolecular cyclizations. researchgate.net By deprotecting the dioxolane to reveal the aldehyde, subsequent reactions like reductive amination or condensation with various nucleophiles can lead to the formation of fused or spirocyclic heterocyclic systems. These scaffolds are of significant interest due to their three-dimensional complexity, a desirable feature for interacting with biological targets.

Role in Natural Product Total Synthesis

The piperidine (B6355638) skeleton is a common feature in numerous alkaloids and other natural products, many of which exhibit potent biological activities. The synthesis of these complex molecules often requires chiral building blocks to control stereochemistry. The chiral version of 2-(1,3-Dioxolan-2-yl)piperidine, such as (2S)-2-(1,3-dioxolan-2-yl)piperidine, is a valuable precursor in the asymmetric synthesis of natural products. nih.gov

The inherent chirality of the substituted piperidine ring can direct the stereochemical outcome of subsequent reactions, enabling the stereoselective synthesis of target molecules. The dioxolane group can be deprotected at a suitable stage to introduce further functionality, leading to the core structures of various natural products. For example, it can be envisioned as a key intermediate in the synthesis of piperidine alkaloids where a two-carbon side chain at the 2-position is required.

Utility in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. mdpi.comresearchgate.net Consequently, the development of efficient routes to functionalized piperidines is of paramount importance to the pharmaceutical industry. 2-(1,3-Dioxolan-2-yl)piperidine provides a convenient entry point to a variety of substituted piperidines that are valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs).

The dioxolane group can be hydrolyzed to the corresponding aldehyde, which can then undergo a plethora of transformations. These include Wittig reactions to form alkenes, Grignard additions to introduce alkyl or aryl groups, and oxidations to carboxylic acids. These transformations allow for the introduction of diverse functionalities at the 2-position of the piperidine ring, which is often crucial for modulating the pharmacological activity of a drug candidate. Similarly, in the agrochemical sector, the synthesis of novel pesticides and herbicides often relies on the availability of functionalized heterocyclic building blocks like those derived from this compound.

Development of Chiral Auxiliaries and Ligands Based on the Scaffold

Chiral auxiliaries and ligands play a critical role in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. The chiral scaffold of 2-(1,3-Dioxolan-2-yl)piperidine can be elaborated into novel chiral auxiliaries. The piperidine (B6355638) nitrogen can be functionalized with various groups, and the deprotected aldehyde can be used to attach the auxiliary to a substrate. The stereochemical environment created by the chiral piperidine can then influence the outcome of a subsequent reaction, leading to the desired stereoisomer.

Computational and Theoretical Studies of 2 1,3 Dioxolan 2 Yl Piperidine

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in 2-(1,3-Dioxolan-2-yl)piperidine is complex, owing to the flexibility of both the piperidine (B6355638) and dioxolane rings. Conformational analysis seeks to identify the most stable arrangements (conformers) and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine, the substituent can be in either an axial or an equatorial position. Generally, the equatorial position is energetically favored to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Dynamic NMR experiments on analogous piperidine compounds suggest an energy barrier of 8–12 kJ/mol for the chair-to-chair interconversion, indicating a moderate degree of conformational flexibility.

The 1,3-dioxolane (B20135) ring is not perfectly flat and typically exists in an envelope or twisted conformation. DFT calculations on similar dioxolane structures reveal a planar geometry with significant anomeric effects that influence its stability and electronic properties. The orientation of the dioxolane group relative to the piperidine ring introduces further conformational possibilities. In the solid state, X-ray diffraction studies of related compounds have shown that the piperidine ring maintains its chair conformation, with the substituent oriented to maximize stabilizing interactions like van der Waals forces.

A systematic computational analysis using methods like Density Functional Theory (DFT) would be required to map the complete energy landscape of this compound, calculating the relative energies of all possible conformers arising from the ring puckering of both rings and the rotation around the bond connecting them.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational chemistry provides tools to analyze electron distribution and predict sites susceptible to chemical reactions.

Natural Bond Orbital (NBO) analysis performed on analogous 1,3-dioxolane rings shows a delocalization of oxygen lone pairs into adjacent antibonding (σ*) orbitals. This hyperconjugation effect shortens the C-O bonds (to around 1.41–1.43 Å) and stabilizes the ring by approximately 30 kJ/mol. The dioxolane group is generally considered electron-donating, which can polarize the attached piperidine ring. This polarization increases the electron density on the piperidine nitrogen, thereby enhancing its basicity by 0.5–1.0 pKa units compared to an unsubstituted piperidine.

To predict reactivity, computational methods like Frontier Molecular Orbital (FMO) theory are used. The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites prone to nucleophilic attack. For this compound, the nitrogen atom's lone pair is expected to be a major contributor to the HOMO, making it a primary site for reactions with electrophiles, such as protonation or alkylation.

A Molecular Electrostatic Potential (MEP) map would visually represent the electron density, highlighting the electron-rich nitrogen atom as a region of negative potential (typically colored red) and the hydrogens on the nitrogen and adjacent carbons as areas of positive potential (blue), further confirming the likely sites for electrophilic and nucleophilic interactions, respectively.

Table 1: Calculated Electronic Properties of Analogous Ring Systems

| Property | Ring System | Finding |

| C-O Bond Length | 1,3-Dioxolane | 1.41–1.43 Å |

| O-C-O Bond Angle | 1,3-Dioxolane | 108–112° |

| Stabilization Energy | 1,3-Dioxolane | ~30 kJ/mol from n→σ* hyperconjugation |

| Basicity Increase (pKa) | Substituted Piperidine | 0.5–1.0 units compared to piperidine |

Data sourced from DFT calculations on analogous structures.

DFT Studies on Reaction Mechanisms

For example, computational studies on the nucleophilic aromatic substitution (SNAr) reactions of piperidine with electron-deficient aromatic systems have been performed. researchgate.net These studies map the reaction pathway, showing that piperidine acts as a nucleophile, attacking an electrophilic carbon and forming a transient intermediate (a Meisenheimer complex) before the final product is formed. DFT calculations in such studies determine the activation energies for each step, revealing the reaction's feasibility and rate-determining step. researchgate.net

A hypothetical DFT study on the synthesis of this compound, which could involve the reaction of piperidine-2-carbaldehyde (B177073) with ethylene (B1197577) glycol, would likely investigate the acid-catalyzed formation of the dioxolane ring. The mechanism would involve protonation of the aldehyde carbonyl, nucleophilic attack by one of the glycol's hydroxyl groups, formation of a hemiacetal, and subsequent intramolecular cyclization and dehydration to form the stable dioxolane ring. DFT calculations would be instrumental in confirming the most favorable pathway and the structure of all intermediates and transition states.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and understanding intermolecular interactions.

While no specific docking studies featuring this compound have been published, numerous studies have been conducted on other piperidine derivatives. rsc.org These studies reveal that the piperidine scaffold is a common motif in ligands that bind to various receptors, including sigma receptors and cholinesterases. rsc.org

Table 2: Common Intermolecular Interactions of Piperidine Derivatives in Docking Studies

| Interaction Type | Molecular Feature | Example Amino Acid Residues |

| Hydrogen Bonding | Piperidine Nitrogen (as acceptor or donor) | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Piperidine Ring (aliphatic carbons) | Phe, Tyr, Trp, Leu, Val |

| Hydrogen Bonding | Dioxolane Oxygens (as acceptors) | Ser, Thr, Asn, Gln |

This table is a generalization based on docking studies of various piperidine-containing ligands.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Characterization

There is currently a lack of specific data in the scientific literature identifying and characterizing the molecular targets of 2-(1,3-Dioxolan-2-yl)piperidine. While studies on various substituted piperidine (B6355638) derivatives show affinity for a range of receptors, including sigma receptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors, no such binding data has been published specifically for this compound.

For instance, certain piperidine-based compounds have been identified as potent sigma-1 receptor (S1R) agonists, with their binding affinity influenced by the nature of the substituents on the piperidine ring. Similarly, other research has explored the affinity of N-substituted piperidine naphthamides for dopamine (D2L, D4.2) and serotonin (5-HT2A) receptors. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Structure-Mechanism Relationship Studies

Due to the absence of identified molecular targets for this compound, there are no available structure-mechanism relationship studies focusing on its specific molecular interactions. Such studies would typically involve the synthesis and biological evaluation of a series of analogs to determine how modifications to the this compound structure affect its binding affinity and functional activity at a specific target.

For other piperidine derivatives, research has demonstrated that factors such as the nature and position of substituents on the piperidine ring and its nitrogen atom are critical for receptor interaction. For example, in a series of N-(piperidin-4-yl)-naphthamides, the type of substitution on the benzyl (B1604629) group was found to significantly influence the affinity for D4.2 and 5-HT2A receptors. However, without a known biological target for this compound, similar structure-activity relationship (SAR) studies have not been reported.

In Silico Prediction of Molecular Interactions

No in silico studies, such as molecular docking or molecular dynamics simulations, have been published specifically for this compound. These computational methods are valuable for predicting the binding mode and affinity of a ligand to a potential biological target. However, such studies require a known or hypothesized protein target.

Advanced Analytical Characterization and Method Development

Stereochemical Elucidation using Advanced Spectroscopic Techniques (e.g., 2D NMR, Chiroptical Methods)

The determination of relative and absolute stereochemistry is critical for chiral molecules. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and chiroptical methods are powerful techniques for this purpose, providing insights into through-bond and through-space atomic correlations and the molecule's interaction with polarized light.

Two-Dimensional NMR (2D NMR)

While standard one-dimensional ¹H and ¹³C NMR provide information on the basic chemical environment of nuclei, 2D NMR techniques are essential for elucidating complex stereochemical relationships. ycdehongchem.com For a molecule like 2-(1,3-Dioxolan-2-yl)piperidine, key 2D NMR experiments would include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the assignment of protons on the piperidine (B6355638) and dioxolane rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining relative stereochemistry. They detect protons that are close in space, regardless of whether they are coupled through bonds. For instance, a NOESY experiment could reveal the spatial relationship between the proton at the C2 position of the piperidine ring and the protons on the dioxolane ring, helping to establish the preferred conformation and the relative orientation of the two ring systems. The analysis of J-coupling constants in high-resolution ¹H NMR spectra also provides critical information; for example, large coupling constants between vicinal protons on the piperidine ring can indicate a trans-diaxial relationship, confirming a chair conformation. nih.govrsc.org

Chiroptical Methods

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration of enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. While the piperidine and dioxolane moieties in the target molecule lack strong chromophores, derivatization with a chromophoric agent can induce a measurable CD spectrum, which can then be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides information complementary to CD spectroscopy and is particularly useful for confirming stereochemical assignments. nih.gov

The combination of 2D NMR and chiroptical spectroscopy provides a robust framework for the complete stereochemical elucidation of chiral piperidine derivatives.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, allowing for the exact measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

Although a crystal structure for this compound is not publicly available, analysis of related piperidine derivatives provides insight into the expected structural features. nih.goviucr.org For instance, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The dioxolane substituent at the C2 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more energetically favorable to avoid 1,3-diaxial interactions.

A hypothetical crystallographic analysis would confirm these conformational details and reveal intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing arrangement. iucr.org

Below is a table of representative crystallographic data derived from the analysis of a simple piperidine structure, illustrating the type of information obtained from an X-ray diffraction experiment. iucr.org

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements present within the crystal lattice. |

| a (Å) | 5.98 | Unit cell dimension along the a-axis. |

| b (Å) | 10.75 | Unit cell dimension along the b-axis. |

| c (Å) | 8.52 | Unit cell dimension along the c-axis. |

| β (°) | 108.5 | The angle of the unit cell between the a and c axes. |

| Conformation | Chair | The observed puckering of the six-membered piperidine ring. |

| N-H···N Hydrogen Bond (Å) | 2.3 | The distance of the key intermolecular hydrogen bond defining the packing. |

Note: Data presented is for the parent piperidine molecule and serves as a representative example.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

For chiral compounds, determining the enantiomeric excess (ee), or the purity of one enantiomer relative to the other, is crucial. Chiral chromatography is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and common method for separating enantiomers. csfarmacie.cz The choice of CSP is critical and is often based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support). For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. A common strategy involves pre-column derivatization with a chromophoric agent, such as p-toluenesulfonyl chloride, to introduce a UV-active group. nih.gov This not only facilitates detection but can also enhance the chiral recognition and separation on the CSP.

A study on the separation of piperidin-3-amine enantiomers provides a relevant example of method development. nih.gov The key parameters are summarized below.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | 0.1% Diethyl amine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm (after derivatization) |

| Resolution (Rs) | > 4.0 |

Note: This data is for the derivatized enantiomers of piperidin-3-amine and illustrates a typical chiral HPLC method. nih.gov

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for determining enantiomeric excess, particularly for volatile compounds. gcms.cz The stationary phases in chiral GC columns are typically based on cyclodextrin derivatives. gcms.cz The analyte must be sufficiently volatile and thermally stable. If necessary, derivatization can be employed to increase volatility. For this compound, derivatization of the secondary amine with a reagent like trifluoroacetic anhydride could be performed prior to analysis. The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral cyclodextrin stationary phase.

Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., metabolic pathways, reaction intermediates)

Mass spectrometry (MS) is an essential tool for identifying unknown compounds and elucidating reaction mechanisms by providing high-resolution mass information and structural data through fragmentation analysis. nih.gov It is particularly valuable for studying metabolic pathways and identifying transient reaction intermediates.

Metabolic Pathway Elucidation

In drug discovery and development, understanding a compound's metabolic fate is critical. Piperidine rings are common in pharmaceuticals and are known to be metabolized by cytochrome P450 enzymes. nih.govacs.org Common metabolic pathways for piperidine-containing compounds include N-dealkylation, hydroxylation of the piperidine ring, and ring-opening or contraction reactions. rsc.org

Using Liquid Chromatography-Mass Spectrometry (LC-MS), a biological sample (e.g., from a liver microsomal assay) can be analyzed to identify metabolites of this compound. The mass spectrometer would detect parent compound ions alongside new ions corresponding to hydroxylated (+16 amu) or other modified versions of the molecule. Tandem MS (MS/MS) experiments would then be performed, where the metabolite ion is isolated and fragmented to determine the position of the modification.

Reaction Intermediate Elucidation

MS techniques, particularly when coupled with rapid ionization methods, can be used to detect and characterize short-lived intermediates in chemical reactions. Electrospray Ionization (ESI-MS) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for observing reaction species.

The fragmentation patterns observed in MS/MS experiments are diagnostic of the compound's structure. For piperidine alkaloids, common fragmentation pathways include the neutral loss of substituents and characteristic cleavages of the piperidine ring. nih.govscielo.br

A table of potential characteristic mass fragments for the parent structure of piperidine is shown below, based on Electron Ionization (EI-MS). nist.gov

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 85 | 75 | [M]⁺•, Molecular ion |

| 84 | 100 | [M-H]⁺, Loss of a hydrogen radical |

| 70 | 15 | Loss of a methyl radical |

| 56 | 40 | Cleavage of the ring, e.g., [C₄H₈]⁺• |

| 44 | 65 | Cleavage adjacent to nitrogen, e.g., [CH₂=NH-CH₃]⁺ |

Note: This data is for the parent piperidine molecule and serves as a representative example of fragmentation analysis. nist.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Asymmetric Synthesis

The creation of single-enantiomer piperidine (B6355638) derivatives is crucial, as different stereoisomers often exhibit distinct biological activities. The asymmetric synthesis of 2-substituted piperidines, including 2-(1,3-Dioxolan-2-yl)piperidine, is an area of intense research. Future efforts will focus on creating more efficient, selective, and sustainable catalytic systems.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidine-type alkaloids. nih.gov For instance, biomimetic approaches using proline-based catalysts have successfully produced 2-substituted piperidines with high enantiomeric excess (ee). nih.gov A significant challenge in these syntheses is preventing product racemization, which has been addressed by using specific solvents like benzonitrile. nih.gov Future research will likely explore novel organocatalysts, such as cinchona alkaloid-thiourea derivatives, which have proven effective in the asymmetric synthesis of related dioxolane structures through formal [3+2] cycloaddition reactions. nih.gov

Metal-catalyzed hydrogenation of pyridine (B92270) precursors represents another key strategy. Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism. mdpi.comsemanticscholar.org Similarly, rhodium catalysts have shown effectiveness for synthesizing 3-substituted piperidines under mild conditions. semanticscholar.orgnih.gov The development of new chiral ligands, such as BINOL derivatives, is an ongoing effort to improve the enantioselectivity of these metal-catalyzed reactions. mdpi.com The goal is to create catalysts that are not only highly selective but also robust and applicable to a wide range of substrates, including those leading to this compound.

Table 1: Examples of Catalytic Systems for Asymmetric Piperidine Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Proline-based Organocatalyst | Biomimetic Asymmetric Synthesis | Protective-group-free; up to 97% ee. | nih.gov |

| Iridium(I) with P,N-Ligand | Asymmetric Hydrogenation of Pyridinium Salts | Stereoselective protonation of the enamine. | mdpi.comsemanticscholar.org |

| Rhodium Catalyst | Hydrogenation of Substituted Pyridines | Milder conditions and shorter reaction times. | semanticscholar.orgnih.gov |

| Cinchona Alkaloid-Thiourea | Asymmetric Formal [3+2] Cycloaddition | Synthesis of chiral 1,3-dioxolanes. | nih.gov |

Exploration of New Chemical Reactivity Pathways

Beyond established synthetic routes, researchers are exploring novel chemical reactions to access diverse piperidine structures. Intramolecular cyclization is a cornerstone of piperidine synthesis, with various methods being continuously refined, including metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. mdpi.comsemanticscholar.orgnih.gov

One emerging area is the use of radical-mediated reactions. For example, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov This method offers a different approach to ring formation, though challenges such as competing side reactions need to be addressed. nih.gov

The dioxolane group in this compound serves as a protecting group for an aldehyde. Future research will likely investigate deprotection strategies followed by novel transformations of the resulting formylpiperidine. The reactivity of related formylfurancarboxylates, where the dioxolane ring is preserved during reduction, suggests that the protected aldehyde in this compound can be carried through multiple synthetic steps before its unveiling and subsequent reaction. researchgate.net The exploration of multicomponent reactions, where three or more reactants combine in a single step, will also be a priority to build molecular complexity efficiently from simple precursors like this compound. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to accelerate drug discovery and development. researchgate.net These technologies offer advantages in terms of safety, reproducibility, and scalability. nih.govucd.ie The synthesis of heterocyclic compounds, including piperidines and piperazines, has been successfully demonstrated in continuous flow systems. nih.govbeilstein-journals.org

Future work will focus on adapting the synthesis of this compound and its derivatives to automated flow platforms. This involves optimizing reaction conditions, such as temperature, pressure, and residence time, for continuous processing. nih.gov Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch mode, such as certain hydrogenations or reactions involving energetic reagents. ucd.ie For instance, the two-step synthesis of (R,S)-piperazine-2-carboxamide has been achieved using a fully continuous process involving heterogeneous catalysts in packed-bed reactors. beilstein-journals.org A similar, multi-step, machine-assisted synthesis could be envisioned for derivatives of this compound, integrating synthesis, work-up, and purification into a seamless, automated sequence. researchgate.netbeilstein-journals.org

Table 2: Advantages of Flow Chemistry in Pharmaceutical Synthesis

| Feature | Benefit | Example Application | Reference |

|---|---|---|---|

| Enhanced Safety | Better control over exothermic reactions and hazardous reagents. | Diazotization synthesis using Olah's reagent. | ucd.ie |

| Increased Efficiency | Shorter reaction times and higher throughput. | Synthesis of six compounds per hour with integrated purification. | nih.gov |

| Scalability | Facile scaling from laboratory to pilot plant. | 75 kg GMP campaign for an aerobic oxidation. | ucd.ie |

Advanced Computational Design of Derivatives with Tuned Molecular Interactions

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For piperidine derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict biological activity and understand drug-receptor interactions. nih.govresearchgate.net

Future research on this compound will heavily rely on these computational approaches. By developing QSAR models for a series of its derivatives, researchers can identify key structural features that correlate with a specific biological activity. nih.govresearchgate.net This allows for the in silico design of new, more potent compounds before their actual synthesis. researchgate.net

Molecular docking and dynamics simulations can provide detailed insights into how derivatives of this compound bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov For example, studies on other piperidine-based ligands have identified crucial interactions, like salt bridges and π-cation interactions with specific amino acid residues (e.g., Glu172, Asp126, Phe107) in the binding site. nih.gov This knowledge can guide the modification of the this compound scaffold—for instance, by introducing substituents on the piperidine ring or by replacing it with a structurally rigid, bridged analogue—to enhance binding affinity and selectivity. nih.gov The ultimate goal is to create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models, accelerating the discovery of novel therapeutic agents.

Q & A

Q. What synthetic routes are commonly employed for 2-(1,3-Dioxolan-2-yl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization or nucleophilic substitution. For example, piperidine derivatives can be functionalized using dioxolane-protected intermediates under anhydrous conditions (e.g., dichloromethane with NaOH as a base). Yields depend on stoichiometry, solvent polarity, and temperature. A reported protocol achieved 99% purity via sequential washing (hexane/ethyl acetate) and column chromatography . Comparative studies suggest microwave-assisted synthesis may reduce reaction times but requires optimization of dielectric heating parameters .

Q. How can NMR spectroscopy distinguish structural isomers of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for identifying regiochemistry. For instance, NH protons in piperidine rings resonate at δ 4.00–4.38 ppm, while dioxolane protons appear as distinct doublets near δ 4.5–5.5 ppm. NOESY experiments can confirm spatial proximity between the dioxolane oxygen and piperidine protons, resolving ambiguities in substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C under inert gas (e.g., argon) prevents degradation. Spills require neutralization with vermiculite or sand, followed by disposal as hazardous waste. Safety Data Sheets (SDS) for analogous piperidine compounds emphasize avoiding inhalation and skin contact due to potential neurotoxicity .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target enzymes (e.g., proteases or kinases). Focus on the dioxolane group’s electron-rich oxygen atoms, which may form hydrogen bonds with catalytic residues. QSAR models can correlate substituent electronegativity with inhibitory activity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., against S. aureus) often stem from variations in bacterial strains or compound solubility. Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., streptomycin). Normalize activity data using logP values to account for membrane permeability differences .

Q. How do polymorphic forms of this compound affect crystallization and bioavailability?

- Methodological Answer : Polymorph screening (via solvent evaporation or slurry methods) identifies stable crystalline forms. PXRD and DSC differentiate polymorphs. For example, a high-energy polymorph may exhibit faster dissolution rates but lower thermodynamic stability. Bioavailability studies in animal models require correlating pharmacokinetics with crystallinity data .

Key Recommendations for Researchers

- Experimental Design : Use factorial design (e.g., 2³ factorial) to optimize reaction variables (temperature, solvent, catalyst) .

- Data Validation : Cross-validate computational predictions with in vitro assays to mitigate overfitting in QSAR models .

- Ethical Compliance : Adhere to institutional guidelines for handling neurotoxic intermediates, referencing SDS from authoritative databases (PubChem, Combi-Blocks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.